molecular formula C5H7FO4 B2984737 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid CAS No. 100701-50-6

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid

Cat. No. B2984737
M. Wt: 150.105
InChI Key: BQXMKAYOKMMUPC-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is a chemical compound with the CAS Number: 100701-50-6 . It has a molecular weight of 150.11 and its IUPAC name is 2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid . It is usually in liquid form .


Molecular Structure Analysis

The InChI code for 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is 1S/C5H7FO4/c1-5(6,3(7)8)4(9)10-2/h1-2H3,(H,7,8) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is a liquid at room temperature . It has a molecular weight of 150.11 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound with structural similarities to 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid, has been used as a fluorogenic labeling reagent for HPLC of biologically important thiols. This application demonstrates the potential of such compounds in analytical chemistry for sensitive and selective detection of specific biomolecules in complex mixtures (Gatti et al., 1990).

Fluorescent Indicators for Cytosolic Calcium

Compounds with structural features similar to 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid have been synthesized for use as fluorescent indicators for cytosolic calcium. These indicators offer enhanced resolution of high calcium levels in biological samples, highlighting the role of such compounds in developing tools for biological and medical research (Minta, Kao, & Tsien, 1989).

Synthesis of Organic Compounds

A method for the convenient preparation of 2-fluoro-3-alkoxy-1,3-butadienes, closely related to the compound , has been developed. This synthesis highlights the utility of fluoro and methoxy substitutions in organic synthesis, particularly in facilitating smooth cycloaddition reactions, which are crucial in the synthesis of complex organic molecules (Patrick, Rogers, & Gorrell, 2002).

Photostability and Biological Activity

The introduction of methoxy groups into the structure of fluoroquinolones, compounds with some similarity to 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid, has been shown to play a significant role in the stability of these molecules against UV irradiation. This research underscores the importance of structural modifications in enhancing the photostability and potentially the biological activity of pharmaceutical compounds (Matsumoto et al., 1992).

Fluorogenic Labeling Reagents

The development of fluorogenic labeling reagents based on the methoxy and fluoro substituted compounds offers a powerful tool for the selective and efficient biosynthetic incorporation of fluorophores into proteins at defined sites. This application is critical for studying protein structure, dynamics, localization, and interactions, facilitating both biochemical and cellular studies of protein function (Summerer et al., 2006).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO4/c1-5(6,3(7)8)4(9)10-2/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXMKAYOKMMUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid

CAS RN

100701-50-6
Record name 2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid
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